molecular formula C9H9N3 B1208729 1H-Indole-5-carboximidamide CAS No. 71889-75-3

1H-Indole-5-carboximidamide

Cat. No.: B1208729
CAS No.: 71889-75-3
M. Wt: 159.19 g/mol
InChI Key: DAUPWONEWDTPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-carboximidamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a carboximidamide group at the 5-position, making it a unique and valuable compound in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . These interactions are primarily based on the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to interfere with quorum sensing systems in bacterial pathogens, thereby inhibiting biofilm formation and virulence factor production . This indicates its potential in modulating cellular communication and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by forming hydrogen bonds with the active sites of target enzymes, such as protein kinase Cθ . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term exposure to the compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, indole derivatives have been shown to exhibit dose-dependent toxicity in various animal models . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been used in the preparation of potential fructose bisphosphatase inhibitors, indicating its role in carbohydrate metabolism . Additionally, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . This ensures that the compound reaches its target sites and exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, enzymes involved in indole alkaloid biosynthesis have been found to be localized in the cytoplasm . This suggests that this compound may also exhibit similar localization patterns, influencing its interactions with cellular components and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-carboximidamide typically involves the reaction of indole derivatives with appropriate reagents to introduce the carboximidamide group. One common method is the reaction of 5-nitroindole with cyanamide under reducing conditions to yield this compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-5-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-Indole-3-carboximidamide
  • 1H-Indole-2-carboximidamide
  • 2-Phenylindole derivatives

Comparison: 1H-Indole-5-carboximidamide is unique due to the position of the carboximidamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity compared to its analogs. For instance, 1H-Indole-3-carboximidamide may exhibit different binding affinities and selectivities towards biological targets .

Properties

IUPAC Name

1H-indole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPWONEWDTPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71889-75-3
Record name 5-Amidinoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-5-carboximidamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-5-carboximidamide
Reactant of Route 3
1H-Indole-5-carboximidamide
Reactant of Route 4
Reactant of Route 4
1H-Indole-5-carboximidamide
Reactant of Route 5
1H-Indole-5-carboximidamide
Reactant of Route 6
Reactant of Route 6
1H-Indole-5-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.